

# Nemifitide vs. Placebo: A Comparative Analysis of Double-Blind Clinical Trials

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## Compound of Interest

Compound Name: *Nemifitide*

Cat. No.: *B3062090*

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This guide provides a comprehensive comparison of **Nemifitide** and placebo in the context of double-blind clinical trials for the treatment of Major Depressive Disorder (MDD). The data and methodologies presented are collated from published clinical trial results to offer an objective overview for research and development professionals.

## Efficacy Data

**Nemifitide**, a novel pentapeptide antidepressant, has been evaluated in several clinical trials, with mixed but promising results, particularly demonstrating a rapid onset of action.<sup>[1]</sup> The most pivotal double-blind, placebo-controlled study was conducted by Montgomery et al. (2004), which assessed the efficacy and safety of two doses of **nemifitide** (30 mg/d and 45 mg/d) administered via subcutaneous injection.<sup>[2][3]</sup>

The primary efficacy endpoint in this trial was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) score. Secondary measures included the 17-item Hamilton Psychiatric Rating Scale for Depression (HAM-D-17) and the Clinical Global Impression (CGI) scale.<sup>[2][3]</sup>

While the full study data with specific mean changes and standard deviations are not publicly available in tabular format, the graphical representation of the results from the Montgomery et al. study indicates a dose-dependent effect of **nemifitide**. The 45 mg/d dose demonstrated a statistically significant superiority over placebo at the peak time of effect, which was one week

after the end of the two-week treatment period.[2] The 30 mg/d dose showed a numerical advantage over placebo, though it was less pronounced than the higher dose.[2]

An exploratory analysis of the data revealed a more substantial effect in a subgroup of patients with a baseline HAMD-17 score greater than 22. In this population of more severely depressed patients, both doses of **nemifitide** resulted in a higher percentage of responders compared to placebo, with the difference being statistically significant.[2]

An open-label extension study of two Phase 2 trials, one of which was double-blind and placebo-controlled, provided further insights into the long-term potential of **nemifitide**. In this extension study, 66.7% (18 out of 27) of subjects who were re-treated with **nemifitide** responded to the treatment.[4]

Efficacy Outcome	Nemifitide (30 mg/d)	Nemifitide (45 mg/d)	Placebo
MADRS Score	Numerical improvement over placebo	Statistically significant improvement over placebo at peak effect	-
HAMD-17 Score	Numerical improvement over placebo	Numerical improvement over placebo	-
Responder Rates (Baseline HAMD > 22)	Statistically significant improvement over placebo	Statistically significant improvement over placebo	-
Responder Rates (Re-treatment in Open-Label Extension)	66.7%	Not Applicable	Not Applicable

Note: Specific mean change from baseline and responder/remitter percentages for the overall population are not available in the public domain.

## Safety and Tolerability

Across the clinical trials, **nemifitide** has demonstrated an excellent safety and tolerability profile.[1] In the pivotal double-blind study by Montgomery et al., the incidence of side effects with both doses of **nemifitide** was comparable to that of placebo.[2][3] Importantly, there were no patient dropouts due to adverse events in the **nemifitide** treatment arms.[2]

Adverse Event Profile	Nemifitide (30 mg/d)	Nemifitide (45 mg/d)	Placebo
Overall Incidence of Adverse Events	Comparable to placebo	Comparable to placebo	-
Discontinuations due to Adverse Events	0	0	Not Reported

Note: A detailed breakdown of the frequency of specific adverse events is not publicly available.

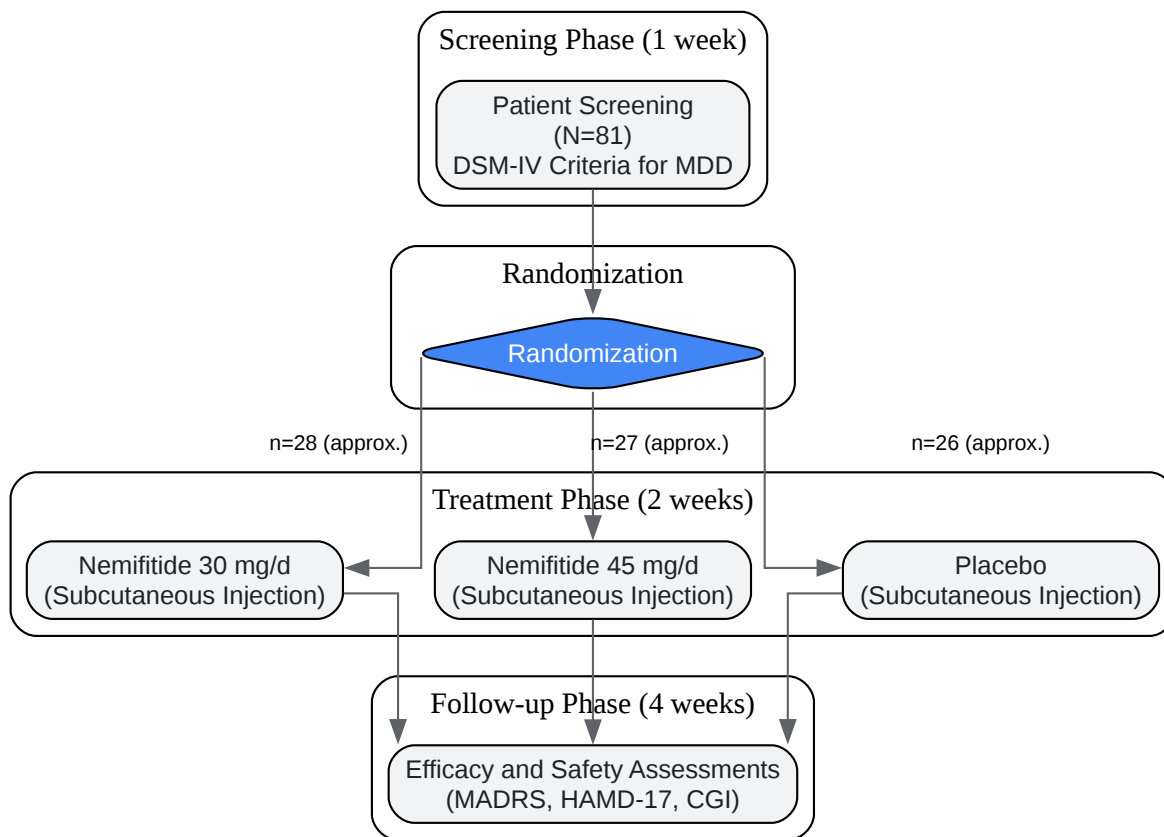
## Experimental Protocols

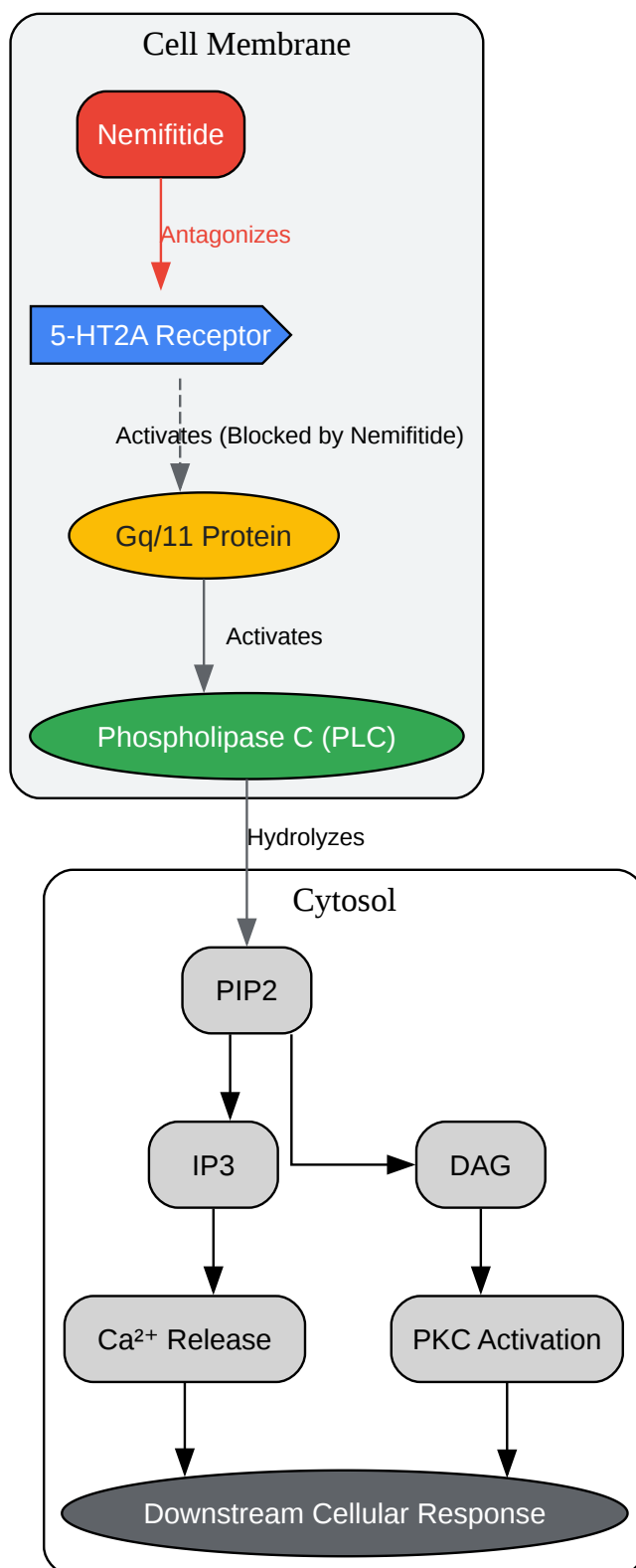
### Montgomery et al. (2004) Study Design

This was a 6-week, double-blind, multicenter, outpatient, placebo-controlled "proof of principle" study.

- Participants: 81 outpatients diagnosed with Major Depressive Disorder according to DSM-IV criteria.[2][3]
- Intervention: Patients were randomized to receive subcutaneous injections of either **nemifitide** 30 mg/d, **nemifitide** 45 mg/d, or placebo.[2][3]
- Dosing Schedule: Treatment was administered daily for five days a week (Monday to Friday) for the first two weeks.[2][3]
- Follow-up: Patients were followed for an additional four weeks after the end of the treatment period.[2][3]
- Primary Outcome Measure: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[2][3]

- Secondary Outcome Measures: 17-item Hamilton Psychiatric Rating Scale for Depression (HAMD-17), Clinical Global Impression (CGI) severity and improvement scales, and the Carroll Self-Rating Scale for Depression.[\[2\]](#)[\[3\]](#)





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